2-(cyclohexylamino)-5-nitrobenzene-1-sulfonamide
Description
2-(cyclohexylamino)-5-nitrobenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a cyclohexylamino group, a nitro group, and a sulfonamide group
Properties
CAS No. |
899790-17-1 |
|---|---|
Molecular Formula |
C12H17N3O4S |
Molecular Weight |
299.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-5-nitrobenzene-1-sulfonamide typically involves the nitration of benzene-1-sulfonamide followed by the introduction of the cyclohexylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent amination can be achieved by reacting the nitrobenzene-1-sulfonamide with cyclohexylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylamino)-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the cyclohexylamino group is oxidized to form corresponding N-oxides.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: 2-(cyclohexylamino)-5-aminobenzene-1-sulfonamide.
Substitution: Various substituted benzene-1-sulfonamides depending on the nucleophile used.
Oxidation: N-oxides of the cyclohexylamino group.
Scientific Research Applications
2-(cyclohexylamino)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of sulfonamide derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It can serve as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(cyclohexylamino)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, making the compound useful in antimicrobial and anticancer research.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine used in the production of various organic compounds.
5-nitrobenzene-1-sulfonamide: A precursor in the synthesis of 2-(cyclohexylamino)-5-nitrobenzene-1-sulfonamide.
2-(cyclohexylamino)-benzoic acid: Another compound with a cyclohexylamino group, used in different applications.
Uniqueness
2-(cyclohexylamino)-5-nitrobenzene-1-sulfonamide is unique due to the presence of both a nitro group and a sulfonamide group on the benzene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various research and industrial applications.
Biological Activity
2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide, also known as a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Name: 2-(Cyclohexylamino)-5-nitrobenzene-1-sulfonamide
- CAS Number: 899790-17-1
- Molecular Formula: C12H16N2O4S
- Molecular Weight: 288.34 g/mol
Sulfonamides, including 2-(cyclohexylamino)-5-nitrobenzene-1-sulfonamide, primarily exert their biological effects through inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition disrupts bacterial growth and proliferation, making these compounds useful in antimicrobial applications. Additionally, some studies suggest that this compound may interact with protein tyrosine kinases, which are implicated in various cancer pathways .
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. A study highlighted that compounds structurally similar to 2-(cyclohexylamino)-5-nitrobenzene-1-sulfonamide demonstrated effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Potential
The compound has shown promise in preclinical studies as a potential anticancer agent. It has been observed to inhibit the growth of several cancer cell lines by targeting specific signaling pathways associated with tumor progression. For instance, a study indicated that treatment with this compound led to a reduction in cell viability in ovarian cancer cells (SKOv-3) by inducing apoptosis through the activation of caspases .
Case Study 1: Inhibition of Src Kinase
A notable case study demonstrated that sulfonamide-based compounds could selectively inhibit Src family kinases, which are often overexpressed in various cancers. In vitro assays revealed that 2-(cyclohexylamino)-5-nitrobenzene-1-sulfonamide significantly reduced Src activity, leading to decreased proliferation of breast cancer cells .
Case Study 2: Antiviral Activity
Recent investigations into cyclic sulfonamide derivatives have suggested potential antiviral properties against SARS-CoV-2. Although not directly tested on 2-(cyclohexylamino)-5-nitrobenzene-1-sulfonamide, related compounds exhibited IC50 values below 1 µM against the virus without cytotoxicity, indicating a promising avenue for further research into its antiviral capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
